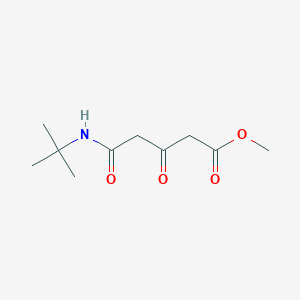
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate is an organic compound with a complex structure that includes a tert-butylamino group and a dioxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butylamino)-3,5-dioxopentanoate typically involves the reaction of tert-butylamine with a suitable dioxopentanoate precursor. One common method involves the esterification of 5-(tert-butylamino)-3,5-dioxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also helps in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, where nucleophiles like hydroxide ions or alkyl halides can replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-(tert-butylamino)-3,5-dioxopentanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a suitable candidate for probing the activity of enzymes that interact with amino and ester groups.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it an ideal candidate for use in manufacturing processes that require precise control over chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butylamino)-3,5-dioxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or ionic interactions with active sites, while the dioxopentanoate moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-3,5-dioxopentanoate
- Ethyl 5-(tert-butylamino)-3,5-dioxopentanoate
- Methyl 5-(tert-butylamino)-3,5-dioxohexanoate
Uniqueness
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate is unique due to the presence of both a tert-butylamino group and a dioxopentanoate moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in both research and industrial settings.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 5-(tert-butylamino)-3,5-dioxopentanoate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)11-8(13)5-7(12)6-9(14)15-4/h5-6H2,1-4H3,(H,11,13) |
InChI Key |
ARTRAMWWDOTOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















